3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid
Overview
Description
“3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C14H10Cl2O3 . It is a derivative of benzoic acid, which is modified with chloro and methoxy groups .
Molecular Structure Analysis
The molecular structure of “3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” consists of a benzoic acid core with chloro and methoxy groups attached. The molecular weight of this compound is 297.13 .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of DDT-Analogues and Radiolabeled Compounds : A pathway for synthesizing 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene, a precursor for alkylsulfonyl-DDE compounds and radiolabeled methylsulfonyl-DDE, involves using 2-chloro-5-methylphenol and benzoic acid derivatives (Cantillana, Sundström, & Bergman, 2009).
- Lanthanide Coordination Compounds : 4-Benzyloxy benzoic acid derivatives have been used to create lanthanide coordination compounds, impacting their photoluminescence properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
- Directed Lithiation of Benzoic Acids : Research on the directed lithiation of benzoic acids provides insights into the synthetic pathways for ortho-substituted benzoic acid products (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Environmental and Materials Science
- Purification of Water : Near UV-illuminated suspensions of TiO2 have been used for the degradation of benzoic acids, including chlorophenol variants, indicating potential applications in water purification (Matthews, 1990).
- Polyaniline Doping : Benzoic acid derivatives, including chlorobenzoic acids, have been explored as dopants for polyaniline, a conducting polymer, impacting its properties and applications (Amarnath & Palaniappan, 2005).
Biochemistry and Molecular Chemistry
- Novel Fluorescence Probes : Benzoic acid derivatives have been synthesized as novel fluorescence probes to detect reactive oxygen species, which can be applied in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
- Synthesis of Pyrazoles : 3-Chlorophenyl derivatives have been used in the synthesis of pyrazoles, indicating their potential in pharmaceutical and organic chemistry (Bijwe, Bh, Arkar, & Gholse, 2011).
Advanced Oxidation Processes
- Cr(III)/Cr(VI) Redox Cycle : The oxidative degradation of organic pollutants, using chlorophenol as a model, has been achieved through a Cr(III)/Cr(VI) redox cycle, indicating the role of benzoic acid derivatives in advanced oxidation processes (Bokare & Choi, 2011).
properties
IUPAC Name |
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMEFGASCKZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.